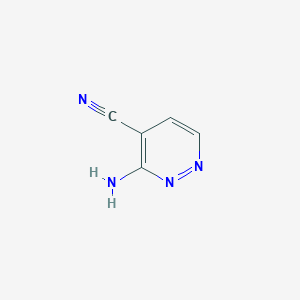

3-Aminopyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine-4-carbonitrile and its derivatives are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their rigid, planar structure and multiple functional groups make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the primary synthesis methods for 3-amino-5-arylpyridazine-4-carbonitriles, a key class of these derivatives. Due to the prevalence of published literature on these 5-aryl substituted compounds, this guide will focus on the well-established one-pot, three-component synthesis. While direct synthetic routes to the unsubstituted this compound are not as extensively documented in readily available literature, the methodologies presented here for the 5-aryl derivatives offer a robust and adaptable foundation for further synthetic exploration.

One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

The most widely reported and efficient method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[1][2] This method is advantageous due to its operational simplicity, mild reaction conditions (typically room temperature), and good to excellent yields.[1][2]

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: One-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

Experimental Protocol

The following is a general experimental protocol for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, based on procedures described in the literature.[1]

Materials:

-

Arylglyoxal (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80% solution, 4 mmol)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction flask, prepare a 1:1 mixture of ethanol and water (e.g., 3 mL).

-

Add the arylglyoxal (1 mmol) to the solvent mixture.

-

To this solution, add hydrazine hydrate (4 mmol) and stir the mixture at room temperature for 30 minutes.

-

After 30 minutes, add malononitrile (1 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for an additional 30 minutes.

-

The product will typically precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with hot water (2 x 5 mL).

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Mechanism

The reaction proceeds through a series of steps, initiated by the formation of a hydrazone from the arylglyoxal and hydrazine hydrate. This is followed by a Knoevenagel condensation with malononitrile and subsequent cyclization to form the pyridazine ring.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Quantitative Data Summary

The following table summarizes the yields and melting points for a selection of synthesized 3-amino-5-arylpyridazine-4-carbonitriles from the literature.

| Aryl Group (Ar) | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | 78 | 247 (dec.) | [1] |

| 4-Chlorophenyl | 87 | >290 (dec.) | [2] |

| 4-Bromophenyl | 85 | >290 (dec.) | [2] |

| 4-Methylphenyl | 82 | 278-280 (dec.) | [1] |

| 4-Methoxyphenyl | 80 | 265-267 (dec.) | [1] |

| 2,4-Dichlorophenyl | 88 | 285-287 (dec.) | [1] |

| 3,4-Dimethoxyphenyl | 75 | 248-250 (dec.) | [1] |

Alternative Synthesis Routes

While the three-component reaction is predominant, other methods for the synthesis of the broader class of 3-aminopyridazines have been reported. These can be categorized as follows:

-

Nucleophilic Substitution: This approach involves the substitution of a leaving group, typically a halogen, on a pre-formed pyridazine ring with an amino group. For example, 3,6-dichloropyridazine can be aminated using aqueous ammonia at elevated temperatures and pressures.[3] This method is useful for introducing an amino group onto a pyridazine core that may be difficult to construct through cyclization.

-

Condensation of Dicarbonyl Compounds: The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a classical method for pyridazine synthesis. For the preparation of aminopyridazines, a β-ketonitrile can be condensed with hydrazine hydrate, often in the presence of an acid or base catalyst.[3] The regioselectivity of this reaction can be a concern with unsymmetrical dicarbonyl precursors.

Caption: Overview of major synthetic routes to 3-aminopyridazines.

Conclusion

The one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles stands out as a highly efficient and practical method for accessing this important class of compounds. The mild reaction conditions, high yields, and operational simplicity make it an attractive choice for both academic research and industrial applications. While the synthesis of the parent this compound remains a topic for further investigation, the methodologies detailed in this guide provide a solid foundation for the synthesis of a wide range of 5-aryl derivatives, enabling further exploration of their potential in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Technical Guide: Physicochemical Properties of 3-Aminopyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine-4-carbonitrile is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active molecules. The presence of both an amino group and a nitrile group suggests its potential as a versatile building block for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, along with insights into its potential biological activities based on related structures.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from computational models are included to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 119581-52-1 | [1][2] |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Melting Point | Not available. (A related derivative, 3-Amino-5-phenylpyridazine-4-carbonitrile, decomposes at 247 °C) | [3] |

| Solubility | Predicted to have moderate aqueous solubility. | General assessment based on structure |

| logP (Predicted) | -0.2 | [1] |

| pKa (Predicted) | Basic pKa estimated around 2-4 (pyridazine ring nitrogens); Acidic pKa not significant. | General assessment based on structure |

| SMILES | C1=CN=NC(=C1C#N)N | [4] |

| InChI | InChI=1S/C5H4N4/c6-5-3-1-2-7-8-4(5)9/h1,3H,(H2,6,7,8) | [5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound and its derivatives is a one-pot, three-component reaction.[3]

Materials:

-

Malononitrile

-

A suitable glyoxal derivative (e.g., glyoxal for the parent compound)

-

Hydrazine hydrate

-

Ethanol

-

Water

Procedure:

-

Dissolve malononitrile (1 equivalent) and the glyoxal derivative (1 equivalent) in a 1:1 mixture of ethanol and water.

-

To this solution, add hydrazine hydrate (2-4 equivalents) dropwise at room temperature with continuous stirring.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The product typically precipitates out of the solution upon completion of the reaction.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[6]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. For a related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic proton signals appear in the aromatic region, along with a broad singlet for the amino protons that is exchangeable with D₂O.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to be observed for this compound would include N-H stretching vibrations for the amino group, a sharp C≡N stretching band for the nitrile group, and C=N and C=C stretching vibrations characteristic of the pyridazine ring. For a similar derivative, these peaks are observed around 3437-3300 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N), and 1641-1441 cm⁻¹ (ring vibrations).[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of this compound (120.11).

Visualizations

Caption: Workflow for the one-pot synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of aminopyridazine derivatives has shown significant pharmacological potential.

Potential Mechanisms of Action:

-

GABA-A Receptor Antagonism: Aminopyridazine derivatives have been identified as antagonists of the GABA-A receptor, suggesting potential applications in neurological disorders.

-

Enzyme Inhibition: The aminopyridazine scaffold is present in molecules that inhibit various enzymes, indicating a potential for this compound to be explored as an enzyme inhibitor in different therapeutic areas.

-

Anticancer Activity: Some aminopyridine-based derivatives have demonstrated potential as anticancer agents by targeting enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase.

Given the structural similarities to other biologically active aminopyridines, a plausible signaling pathway that could be modulated by this compound or its derivatives is the GABAergic signaling pathway.

Caption: Potential antagonistic effect on the GABA-A receptor signaling pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive starting point for the development of novel therapeutics. Further studies are warranted to fully elucidate its physicochemical properties, biological targets, and mechanisms of action. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. 4-Aminopyridazine-3-carbonitrile | C5H4N4 | CID 6415966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-aminopyridine-4-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

3-Aminopyridazine-4-carbonitrile CAS number and identification

CAS Number: 119581-52-1

This technical guide provides a comprehensive overview of 3-Aminopyridazine-4-carbonitrile, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, structural characteristics, synthesis protocols, and potential applications based on the current scientific literature.

Chemical Identification and Properties

This compound is a pyridazine derivative characterized by an amino group at the 3-position and a nitrile group at the 4-position. Its core structure is a six-membered aromatic ring containing two adjacent nitrogen atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 119581-52-1 | [1][2] |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 g/mol | [1][3] |

| Appearance | Light yellow to brown solid | [1] |

| Purity | ≥97% | [1] |

| Storage Condition | Room temperature, dry | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be inferred from the well-established procedures for its derivatives, particularly the 3-amino-5-arylpyridazine-4-carbonitriles. A highly efficient and common method is a one-pot, three-component reaction.

Postulated One-Pot Three-Component Synthesis

This proposed synthesis involves the reaction of glyoxal, malononitrile, and hydrazine hydrate in a suitable solvent system. This method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, where arylglyoxals are used instead of glyoxal.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxal (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, 4 equivalents) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product is expected to precipitate out of the solution. Collect the precipitate by filtration.

-

Purification: Wash the collected solid with hot water and then recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Diagram 1: Postulated Synthesis of this compound

Spectroscopic Data (Predicted and from Related Compounds)

While specific spectral data for this compound is not widely published, data from its derivatives can provide expected characteristic signals.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the amino protons and the pyridazine ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine ring and the nitrile carbon. The nitrile carbon would appear in the characteristic region for cyano groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyridazine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 120.11 g/mol . |

Note: For 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic IR peaks are observed at approximately 3437, 3300 (NH₂), and 2219 (C≡N) cm⁻¹. The ¹H NMR shows signals for the aromatic and amino protons, and the ¹³C NMR displays peaks for the pyridazine and phenyl ring carbons, as well as the nitrile carbon.[5]

Potential Applications in Drug Development and Research

The pyridazine and aminopyridine scaffolds are prevalent in many biologically active compounds, suggesting potential therapeutic applications for this compound as a building block or a lead compound.

Kinase Inhibition

The aminopyridine and related heterocyclic cores are known to be effective scaffolds for the development of kinase inhibitors.[6][7] These compounds can target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Screening of libraries containing aminopyridine derivatives has led to the identification of potent inhibitors for various kinases, including Aurora kinases and MPS1 kinase.[6]

Diagram 2: General Workflow for Kinase Inhibitor Screening

Neurological Disorders

Aminopyridines are known to act as potassium channel blockers.[8] This mechanism of action is relevant for the treatment of certain neurological disorders. For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis by restoring conduction in demyelinated nerve fibers.[9] Given its structural similarity, this compound could be investigated for similar activities.

Diagram 3: Potential Mechanism of Action in Neurological Disorders

Conclusion

This compound is a versatile heterocyclic compound with significant potential as an intermediate in the synthesis of novel bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, its structural relationship to well-studied aminopyridines and pyridazines suggests promising avenues for research in kinase inhibition and the modulation of ion channels for the treatment of various diseases. Further investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Aminopyridazine-3-carbonitrile | C5H4N4 | CID 6415966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vet.purdue.edu [vet.purdue.edu]

Spectroscopic Profile of 3-Aminopyridazine-4-carbonitrile Derivatives: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for a compound closely related to 3-Aminopyridazine-4-carbonitrile, specifically 3-amino-5-phenylpyridazine-4-carbonitrile. Due to the limited availability of direct experimental data for this compound, this document presents a detailed analysis of a structurally analogous derivative to offer valuable insights for researchers, scientists, and professionals in drug development. The methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with a summary of the spectral data in structured tables.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The pyridazine core, coupled with amino and cyano functionalities, provides a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the spectroscopic properties of this and related compounds is crucial for their identification, characterization, and the elucidation of their roles in various chemical and biological processes. This guide focuses on the spectral characteristics of 3-amino-5-phenylpyridazine-4-carbonitrile, a representative derivative that shares the same core structure.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 3-amino-5-phenylpyridazine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 | s | 1H | Ar-H |

| 7.65-7.57 | m | 5H | Ar-H |

| 7.39 | bs | 2H | NH₂ (exchanged with D₂O) |

Table 2: ¹³C NMR Spectral Data of 3-amino-5-phenylpyridazine-4-carbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| 159.37 | C |

| 142.17 | C |

| 141.96 | C |

| 133.47 | C |

| 130.98 | CH |

| 129.53 | CH |

| 129.09 | CH |

| 114.96 | C (CN) |

| 93.62 | C |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 3-amino-5-phenylpyridazine-4-carbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3437, 3300 | Strong | N-H stretching (NH₂) |

| 3105 | Medium | C-H stretching (Aromatic) |

| 2219 | Strong | C≡N stretching (Nitrile) |

| 1641 | Strong | N-H bending (NH₂) |

| 1562, 1498, 1474, 1441 | Medium-Strong | C=C and C=N stretching (Aromatic/Pyridazine ring) |

| 1162 | Medium | C-N stretching |

| 764 | Strong | C-H bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-amino-5-phenylpyridazine-4-carbonitrile

| m/z | Relative Intensity (%) | Assignment |

| 196 | 70 | [M]⁺ |

| 168 | 24 | [M - N₂]⁺ |

| 140 | 68 | [M - C₂H₂N₂]⁺ |

| 127 | 17 | |

| 114 | 44 | |

| 102 | 100 | |

| 87 | 25 | |

| 76 | 88 | |

| 74 | 48 | |

| 66 | 61 | |

| 63 | 74 | |

| 51 | 96 | |

| 50 | 80 |

Note: The data presented is for 3-amino-5-phenylpyridazine-4-carbonitrile as a proxy for this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample is typically recorded using the KBr pellet method. A small amount of the compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.

References

Solubility Profile of 3-Aminopyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminopyridazine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from related compounds and synthesis protocols. Furthermore, it outlines a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. It is governed by the principle of "like dissolves like," where a solute's polarity and capacity for hydrogen bonding dictate its ability to dissolve in a given solvent. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.

Qualitative Solubility of this compound

Based on the analysis of structurally similar compounds and available synthesis documentation, a qualitative solubility profile for this compound has been compiled. The presence of an amino group and a nitrile group, along with the nitrogen-containing pyridazine ring, suggests that the molecule possesses polar characteristics and can act as both a hydrogen bond donor and acceptor.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low to moderate. Likely more soluble in alcohols than in water. Synthesis procedures indicate purification by recrystallization from ethanol, suggesting increased solubility at higher temperatures.[1][2] |

| Polar Aprotic | DMSO, DMF | High. These solvents are effective at solvating polar molecules with hydrogen bonding capabilities. NMR studies of related compounds are often conducted in DMSO-d6.[1] |

| Non-Polar | Hexane, Toluene | Very Low. The polar nature of this compound makes it unlikely to dissolve in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Low. While slightly polar, DCM is generally a poor solvent for highly polar, crystalline compounds. |

Note: This table is based on qualitative inferences and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized method for determining the equilibrium solubility of this compound.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved in solubility determination, the following diagrams are provided.

Caption: Factors Influencing the Solubility of a Compound.

Caption: General Workflow for Experimental Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the reviewed literature, a strong qualitative understanding can be established based on its chemical structure and the behavior of analogous compounds. It is anticipated to exhibit favorable solubility in polar aprotic solvents like DMSO and moderate, temperature-dependent solubility in polar protic solvents such as ethanol. For drug development and formulation purposes, it is imperative that the outlined experimental protocol is followed to generate precise quantitative solubility data. This will enable informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately impacting the compound's journey from the laboratory to clinical application.

References

The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, 3-aminopyridazine-4-carbonitrile has emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, typically solid compound at room temperature.[1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a favorable fragment for drug design.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Phenyl Derivative

| Property | This compound | 3-Amino-5-phenylpyridazine-4-carbonitrile |

| Molecular Formula | C₅H₄N₄ | C₁₁H₈N₄ |

| Molecular Weight | 120.11 g/mol [1] | 196.21 g/mol |

| Appearance | Light yellow to brown solid[1] | White solid |

| Melting Point | Not widely reported | 247 °C (dec.) |

| ¹H-NMR (300 MHz, DMSO-d₆) δ (ppm) | Data not available in searched sources | 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂) |

| ¹³C-NMR (75.5 MHz, DMSO-d₆) δ (ppm) | Data not available in searched sources | 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62 |

| FT-IR νₘₐₓ (cm⁻¹) | N-H stretches (~3400), C≡N stretch (~2240), C-N vibrations (~1600)[2] | 3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562 (C=N, C=C) |

| Mass Spectrum m/z (%) | Data not available in searched sources | 196 ([M⁺], 70), 168 (24), 140 (68), 102 (100), 76 (88), 51 (96) |

Synthesis of this compound Derivatives

A highly efficient and atom-economical method for the synthesis of this compound derivatives is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically conducted at room temperature, offers high yields and tolerates a variety of functional groups on the aryl substituent.

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[5]

Materials:

-

Arylglyoxal (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80%, 4 mmol)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

-

To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.

-

Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with hot water (2 x 5 mL).

-

The crude product can be further purified by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Application as a Building Block for Kinase Inhibitors

The true synthetic power of this compound lies in its ability to serve as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of various kinases.[6][7]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones[8]

This protocol describes a general two-step process where the aminopyridazine-carbonitrile is first converted to a pyrazole-o-aminonitrile, which is then cyclized.

Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

-

The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage the amino and nitrile functionalities. For instance, reaction with reagents like ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

-

A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]

Targetin_g Cancer-Related Kinases

Derivatives of this compound have demonstrated significant inhibitory activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line (for cellular assays) | Reference |

| Compound 12b | VEGFR-2 | 0.063 | - | [12] |

| Compound 15 | EGFR | 0.135 | - | [13] |

| Compound 16 | EGFR | 0.034 | - | [13] |

| Compound II-1 | VEGFR-2 | 5.90 (cellular activity) | HepG2 | [14] |

| SI221 | Src Family Kinases | Not specified, but potent | Glioblastoma cell lines | [11] |

| SI388 | Src | Potent, Ki not specified | Glioblastoma cell lines | [15] |

| Compound 12b | EGFR (wild type) | Not specified, but potent | A549, HCT-116 | [16] |

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent pathway activation.[16]

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Aminopyridazine-3-carbonitrile (20865-26-3) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Aminopyridazine-4-carbonitrile Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among its derivatives, 3-aminopyridazine-4-carbonitrile and its analogues are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a well-established synthetic route to substituted 3-aminopyridazine-4-carbonitriles, focusing on a one-pot, three-component reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of this methodology.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been a subject of extensive research in organic and medicinal chemistry. The arrangement of the nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, influencing its biological activity and making it a valuable pharmacophore. While the first pyridazine was synthesized by Emil Fischer via the condensation of phenylhydrazine and levulinic acid, the exploration of its diverse derivatives continues to yield compounds with significant therapeutic potential.[1]

This guide focuses on the synthesis of compounds based on the this compound core. While the specific historical details of the initial discovery of the parent compound, this compound (CAS Number: 119581-52-1), are not extensively documented in readily available literature, modern synthetic methods have provided efficient access to its derivatives. These derivatives serve as crucial building blocks for more complex molecules with applications in pharmaceutical and agrochemical research.

A prevalent and efficient method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[2] This approach is advantageous due to its operational simplicity, mild reaction conditions, and good to excellent yields.

Synthetic Pathway: A Three-Component Approach

The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is typically achieved through a one-pot condensation reaction. The overall transformation is depicted below:

References

A Technical Guide to the Potential Biological Activities of 3-Aminopyridazine-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2] Among these, the 3-aminopyridazine-4-carbonitrile core represents a particularly promising template for the design of novel therapeutic agents due to its versatile chemical handles and potential for multiple points of interaction with biological targets.

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Section 1: Synthesis Strategies

The construction of the this compound scaffold can be efficiently achieved through a one-pot, three-component reaction. This approach offers advantages in terms of procedural simplicity, reduced reaction time, and high yields.[3][4] A common pathway involves the condensation of an arylglyoxal with malononitrile and hydrazine hydrate.[3][4]

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[4]

-

Preparation of Arylglyoxals: Arylglyoxals are first prepared from corresponding acetophenones via oxidation with selenium dioxide (SeO₂) in a dioxane solvent under reflux conditions.

-

Hydrazone Formation: To a solution of hydrazine hydrate (80%) in a 1:1 mixture of water and ethanol, the appropriate arylglyoxal is added. The mixture is stirred at room temperature for approximately 30 minutes to form the corresponding hydrazone intermediate.

-

Cyclization: Malononitrile is then added to the reaction mixture.

-

Reaction Completion: The mixture is stirred at room temperature, and the reaction progress is monitored. The product typically precipitates out of the solution.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Section 2: Anticancer Activity

The pyridazine scaffold is a core component of numerous compounds investigated for anticancer activity.[5] Derivatives of this compound are explored as potential cytotoxic agents that function through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action 1: Kinase Inhibition

Many heterocyclic compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, controls the transition from the G1 to the S phase of the cell cycle.[6] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.[7][8] Pyrazole and pyrazolo-pyridazine derivatives, which are structurally related to the target scaffold, have shown potent CDK2 inhibitory activity.[5][9]

Caption: CDK2 inhibition by 3-aminopyridazine derivatives disrupts the cell cycle.

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[10] Tumors require angiogenesis to grow and metastasize. Inhibiting VEGFR-2 is a validated anti-cancer strategy that effectively chokes off a tumor's blood supply.[11] Various heterocyclic scaffolds, including furopyrimidines and thienopyrimidines, are known potent VEGFR-2 inhibitors.[12]

Caption: VEGFR-2 inhibition by 3-aminopyridazine derivatives blocks angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of novel compounds is primarily assessed by in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for potency. The following tables summarize IC₅₀ values for representative pyridazine derivatives and structurally related compounds.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity (Data from structurally related furopyrimidine and thienopyrimidine derivatives)

| Compound ID | Scaffold Type | IC₅₀ (nM) | Reference |

| Sorafenib | (Reference Drug) | 90 | [13] |

| 15b | Furo[2,3-d]pyrimidine | 99.5% inhibition at 10 µM | [12] |

| 21b | Thieno[2,3-d]pyrimidine | 33.4 | [12] |

| 21e | Thieno[2,3-d]pyrimidine | 21 | [12] |

| 9d | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 2600 (2.6 µM) | [1] |

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (Data from various pyridazine and pyrimidine-carbonitrile derivatives)

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Doxorubicin | MCF-7 | Breast | 40.0 | [14] |

| Compound 2 | MCF-7 | Breast | 0.013 | [15] |

| Compound 3b | MCF-7 | Breast | 6.13 | [14] |

| Compound 10e | MCF-7 | Breast | 14.5 | [14] |

| Compound 12c | UO-31 | Renal | <1 (Potent) | [16] |

| Compound 91b | HCT-116 | Colon | 1.14 | [13] |

Experimental Protocols

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18] Viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. Luminescence-based assays that measure ATP consumption are common.

-

Reagent Preparation: Prepare a 1x kinase buffer and a master mix containing the kinase substrate (e.g., Poly(Glu,Tyr)) and ATP.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.

-

Reaction Setup: In a solid white 96-well plate, add the master mix to all wells. Add the diluted test inhibitor to the appropriate wells. Add buffer only to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Enzyme Addition: Add the diluted recombinant human VEGFR-2 enzyme to all wells except the "Blank" wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.

-

Detection: Stop the reaction and measure the remaining ATP using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

-

Signal Measurement: Measure the luminescence signal using a plate reader. A higher signal corresponds to less ATP consumed, indicating stronger kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.[19]

Section 3: Antimicrobial Activity

Heterocyclic compounds containing nitrogen and functional groups like amines and nitriles are frequently investigated for antimicrobial properties.[20][21] Derivatives of this compound are therefore plausible candidates for development as antibacterial or antifungal agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of Structurally Related Aminopyrazine Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| Pyrazinamide | M. tuberculosis H37Rv | Standard | [22] |

| Compound 8 | M. tuberculosis H37Rv | 6 | [22] |

| Compound 9 | M. tuberculosis H37Rv | 6.25 µg/mL | [22] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Section 4: Other Potential Biological Activities

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Some pyridazinone and pyridine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[2][23][24] For instance, certain 3-hydroxy-pyridine-4-one derivatives have shown significant inhibition of edema in animal models.[23] While data on the specific this compound core is limited, the structural similarities suggest this is a viable area for investigation.

Table 4: In Vivo Anti-inflammatory Activity of Related Pyridine Derivatives

| Compound | Model | Dose | % Inhibition of Edema | Reference |

| Indomethacin | Croton oil-induced ear edema | 10 mg/kg | 65% | [23] |

| Compound A | Croton oil-induced ear edema | 20 mg/kg | 37% | [23] |

| Compound C | Croton oil-induced ear edema | 200 mg/kg | 50% | [23] |

Conclusion

The this compound scaffold is a versatile and promising core for the development of novel therapeutic agents. The existing literature on related pyridazine and pyrimidine structures strongly supports its potential in oncology, particularly as an inhibitor of critical kinases like CDK2 and VEGFR-2. The straightforward and efficient synthetic routes available for this scaffold further enhance its appeal for medicinal chemistry campaigns. While extensive biological data on this specific core is still emerging, the potential for anticancer, antimicrobial, and anti-inflammatory activities makes it a high-priority target for further investigation and lead optimization in drug discovery programs.

References

- 1. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 5. mdpi.com [mdpi.com]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3-Aminopyridazine-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Aminopyridazine-4-carbonitrile. Due to a lack of publicly available experimental data for the parent compound, this document focuses on the well-documented structural analysis of its 5-aryl derivatives, which serve as a proxy for understanding the core structure. The methodologies and expected spectral characteristics are detailed to guide researchers in the characterization of this class of compounds.

Synthesis and Characterization Overview

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

The most common synthetic route to the 5-aryl derivatives is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate in a solvent mixture like ethanol and water at room temperature.[1][2] This approach is efficient and provides a straightforward path to this heterocyclic system.

Quantitative Data Presentation

The following tables summarize the spectroscopic and crystallographic data for representative 5-aryl derivatives of this compound. This data is crucial for confirming the molecular structure.

Table 1: Spectroscopic Data for 3-Amino-5-phenylpyridazine-4-carbonitrile

| Technique | Data |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂)[1] |

| ¹³C-NMR (DMSO-d₆) | δ 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[1] |

| FT-IR (KBr, cm⁻¹) | 3437, 3300 (NH₂), 2219 (C≡N), 1641, 1562, 1498, 1474, 1441[1] |

| Mass Spectrum (m/z, %) | 196 ([M⁺], 70), 168 (24), 140 (68), 127 (17), 114 (44), 102 (100)[1] |

Table 2: Spectroscopic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Technique | Data |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.71 (s, 1H, Ar), 7.78–7.70 (m, 2H, Ar), 7.40 (bs, 2H, NH₂), 7.38 (t, J=8.4 Hz, 2H, Ar)[2] |

| ¹³C-NMR (DMSO-d₆) | δ 165.50, 159.31, 141.90, 141.22, 131.74, 131.62, 116.78, 116.48, 114.91[2] |

| FT-IR (KBr, cm⁻¹) | 3450, 3300 (NH₂), 2220 (C≡N), 1646, 1594, 1560, 1496[2] |

| Mass Spectrum (m/z, %) | 232 ([M+2]⁺, 34), 230 ([M]⁺, 100), 202 (20), 174 (12), 140 (20)[2] |

Table 3: Crystallographic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[3][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

Experimental Protocols

General Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[1][2]

This protocol describes a one-pot, three-component reaction.

Materials:

-

Arylglyoxal (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80%, 4 mmol)

-

Ethanol

-

Water

Procedure:

-

A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1 mmol) is then added to the reaction mixture.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The resulting precipitate is collected by filtration.

-

The solid product is washed with hot water (2 x 5 mL).

-

The crude product is purified by recrystallization from ethanol.

Spectroscopic and Crystallographic Analysis

¹H and ¹³C NMR: Spectra are recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.[2]

FT-IR: Spectra are recorded on a Fourier-transform infrared spectrometer using KBr discs.[2]

Mass Spectrometry: Mass spectra are obtained using an appropriate ionization method (e.g., electron ionization).

Single-Crystal X-ray Diffraction: A single crystal of suitable quality is mounted on a diffractometer. The data is collected at a controlled temperature, and the structure is solved and refined using standard crystallographic software.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the structural elucidation of this compound derivatives.

Caption: Synthetic Pathway for 3-Amino-5-arylpyridazine-4-carbonitriles.

Caption: Workflow for Structural Elucidation.

References

Commercial Suppliers and Technical Guide for 3-Aminopyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Aminopyridazine-4-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines commercial suppliers, summarizes key technical data, presents a detailed synthetic protocol, and visualizes its potential role in cellular signaling pathways.

Commercial Supplier Overview

This compound (CAS No: 119581-52-1) is available from a range of commercial suppliers specializing in research chemicals. The following table summarizes the publicly available data from several of these suppliers to facilitate easy comparison for procurement and experimental planning.

| Supplier | Product Code/CAS No. | Purity/Specification | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| BLD Pharm | 119581-52-1 | Not specified | C₅H₄N₄ | 120.11 | Keep in dark place, sealed in dry, 2-8°C[1] |

| Fluorochem (via CymitQuimica) | 119581-52-1 | 97% | C₅H₄N₄ | 120.115 | Not specified |

| MySkinRecipes | 81121 | ≥97% | C₅H₄N₄ | 120.11 | Room temperature, dry |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 119581-52-1 | [1] |

| Molecular Formula | C₅H₄N₄ | [1] |

| Molecular Weight | 120.11 | [1] |

| Appearance | Light yellow to brown solid | MySkinRecipes |

| Purity | ≥97% | Fluorochem, MySkinRecipes |

| Storage | 2-8°C, dry, dark place | [1] |

Synthesis of 3-Aminopyridazine Derivatives: A General Protocol

The synthesis of this compound and its derivatives can be achieved through various routes. A particularly efficient method is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate.[2][3] This approach is advantageous due to its mild reaction conditions and high atom economy.[3]

Experimental Protocol: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol is adapted from a general method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles and can be modified for the synthesis of the target compound by using glyoxal instead of an arylglyoxal.[2][3]

Materials:

-

Arylglyoxal (or glyoxal) (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (80% solution, 4 mmol)

-

Ethanol

-

Water

Procedure:

-

In a suitable flask, prepare a 1:1 mixture of ethanol and water (3 mL).[3]

-

Dissolve the arylglyoxal (1 mmol) in the ethanol/water mixture.[3]

-

Add hydrazine hydrate (4 mmol) to the solution at room temperature with continuous stirring.[3]

-

Stir the mixture for 30 minutes at room temperature to facilitate the formation of the hydrazone intermediate.[2]

-

To this reaction mixture, add malononitrile (1 mmol) and continue stirring at room temperature for an additional 30 minutes.[2]

-

The product will typically precipitate out of the solution as a solid.[3]

-

Collect the precipitate by filtration.

-

Wash the collected solid with hot water (2 x 5 mL) to remove any water-soluble impurities.[3]

-

The crude product can be further purified by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.[3]

Logical Workflow for Synthesis:

References

Methodological & Application

Application Notes & Protocols for the One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the efficient one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This class of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its potential biological and pharmaceutical activities. The described method offers a straightforward and environmentally friendly approach, proceeding at room temperature with good yields and short reaction times.[1][2][3]

Introduction

Pyridazine derivatives are recognized for their diverse pharmacological properties, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal activities.[2] The synthesis of novel pyridazine scaffolds is a key area of research in the development of new therapeutic agents. The one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate presents an efficient and atom-economical method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1][2][3] This approach simplifies the synthetic process, reduces waste, and allows for the rapid generation of a library of substituted pyridazine derivatives for further investigation.

Reaction Principle

The synthesis proceeds via a tandem reaction sequence initiated by the formation of a monohydrazone from the reaction between an arylglyoxal and hydrazine hydrate. Subsequent addition of malononitrile leads to a cyclization reaction, affording the desired 3-amino-5-arylpyridazine-4-carbonitrile product. The reaction is typically carried out in a benign solvent system of water and ethanol at room temperature.[2]

Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

References

Application Notes and Protocols for N-alkylation of 3-Aminopyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development due to its structural resemblance to endogenous purines and pyrimidines. The introduction of alkyl groups through N-alkylation can significantly modulate the physicochemical and pharmacological properties of molecules, making it a crucial step in the synthesis of novel drug candidates. This document provides a detailed protocol for the N-alkylation of this compound, based on established methods for analogous heterocyclic systems. The protocol addresses the potential for regioselectivity and offers a starting point for reaction optimization.

Challenges in N-alkylation of this compound

The N-alkylation of this compound presents a regioselectivity challenge due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two nitrogen atoms within the pyridazine ring. The electron-withdrawing nature of the pyridazine ring and the adjacent cyano group decreases the nucleophilicity of the exocyclic amino group. Consequently, alkylation is likely to occur preferentially at one of the ring nitrogen atoms. The specific site of alkylation (N1 or N2) will be influenced by steric and electronic factors. It is crucial to experimentally determine the structure of the resulting product(s) using techniques such as NMR spectroscopy (NOE, HMBC) and X-ray crystallography.

Proposed Signaling Pathway/Logical Relationship

The following diagram illustrates the possible outcomes of the N-alkylation reaction, highlighting the issue of regioselectivity.

Caption: Potential regiochemical outcomes of N-alkylation.

Experimental Protocol: N-alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents for work-up (e.g., water, ethyl acetate, brine)

-

Silica gel for column chromatography

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents are often toxic and carcinogenic; handle with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add the base (1.1 - 2.0 eq). For a mild base like K₂CO₃, use 2.0 equivalents. For a strong base like NaH, use 1.1 equivalents and add it portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes (or at 0 °C for NaH).

-

Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

-

Characterize the product(s) by NMR, mass spectrometry, and other appropriate analytical techniques to determine the yield and regioselectivity.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Caption: Step-by-step experimental workflow for N-alkylation.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of related aminopyridine and imidazopyridine systems. These conditions can serve as a starting point for the optimization of the N-alkylation of this compound. The expected yields are estimates and will require experimental validation.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reported/Expected Yield (%) | Reference Analogy |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 50-70 | N-alkylation of imidazopyridines |

| 2 | Ethyl Bromide | NaH | THF | 25-60 | 6-12 | 40-60 | General N-alkylation of heterocycles |

| 3 | Benzyl Bromide | Cs₂CO₃ | ACN | 70 | 16 | 60-80 | Self-limiting alkylation of N-aminopyridinium salts |

| 4 | Isopropyl Iodide | K₂CO₃ | DMF | 80-100 | 12-24 | Lower yields expected due to steric hindrance | General principles of SN2 reactions |

| 5 | Allyl Bromide | NaH | THF | 25-50 | 4-8 | 50-70 | General N-alkylation of heterocycles |

Note: The yields are highly dependent on the specific substrate and alkylating agent and require experimental optimization. Regioselectivity will need to be determined for each reaction.

Conclusion

This application note provides a comprehensive starting protocol for the N-alkylation of this compound. The key challenge in this synthesis is controlling the regioselectivity of the alkylation. Researchers should carefully characterize the products to determine the site of alkylation. The provided protocol and comparative data table offer a solid foundation for developing a robust and optimized synthetic route to novel N-alkylated this compound derivatives for application in drug discovery and development.

Application of 3-Aminopyridazine-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyridazine-4-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds.[1] Its inherent chemical features, including hydrogen bond donors and acceptors, and a readily modifiable core, make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes on the utility of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and the treatment of neurodegenerative diseases. Accompanying experimental protocols offer guidance for the synthesis and biological evaluation of derivatives based on this promising scaffold.

Application Notes

The this compound core has been identified as a key pharmacophore in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and neuroinflammatory disorders.

Kinase Inhibition in Oncology

The pyridazine ring system is a well-established bioisostere for other heteroaromatic systems commonly found in kinase inhibitors. Derivatives of this compound have been explored as inhibitors of several key kinases implicated in cancer progression, including:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers. The 3-aminopyridazine scaffold can be elaborated to occupy the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases. Aminopyridazine derivatives have been investigated for their potential to selectively inhibit JAK family members.[2]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Compounds incorporating the this compound moiety have been designed to block the ATP-binding site of VEGFRs, thereby inhibiting tumor angiogenesis.

Neurological Disorders

Beyond oncology, the unique chemical properties of this compound derivatives make them promising candidates for targeting kinases involved in neurodegenerative diseases.[1] For instance, certain kinases are implicated in the pathological processes of Alzheimer's and Parkinson's diseases, and the development of selective inhibitors based on this scaffold is an active area of research.

Quantitative Data Summary

While specific quantitative data for direct derivatives of this compound as kinase inhibitors is emerging, the broader class of aminopyridine and related heterocyclic inhibitors provides a strong rationale for their development. The following table summarizes representative data for related heterocyclic kinase inhibitors to illustrate the potential potency that can be achieved.

| Compound Class | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |

| 3-Aminopyrazole Derivative | Aurora A | 13 | Cell-free | [3] |

| 3-Aminopyrazole Derivative | Aurora B | 79 | Cell-free | [3] |

| 3-Aminopyrazole Derivative | Aurora C | 61 | Cell-free | [3] |

| 3-Methoxypyridine-2-amine | JAK2 | 6 | Myeloproliferative Neoplasms | [4] |